Bienvenue dans la boutique en ligne BenchChem!

2-Amino-N-(4-methoxy-cyclohexyl)-acetamide

Medicinal Chemistry ADME Physicochemical Property

2-Amino-N-(4-methoxy-cyclohexyl)-acetamide is a critical, low-molecular-weight scaffold for KOR-selective analgesic programs. Unlike planar aromatic analogs, its saturated 4-methoxycyclohexyl core significantly reduces non-specific binding (LogP 0.0189) while maintaining HDAC6 selectivity (Kd=5.4 µM, no pan-HDAC activity). This regioisomer offers up to 460-fold differences in opioid binding versus 5-substituted variants—making it the only rational choice for SAR-driven chemistry. Ideal for fragment-based HDAC6 probe development and ADME-optimized library synthesis. Secure your batch of ≥98% purity material for immediate research campaigns.

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
Cat. No. B7933532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-(4-methoxy-cyclohexyl)-acetamide
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCOC1CCC(CC1)NC(=O)CN
InChIInChI=1S/C9H18N2O2/c1-13-8-4-2-7(3-5-8)11-9(12)6-10/h7-8H,2-6,10H2,1H3,(H,11,12)
InChIKeySGIBWRFAIDJXST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-(4-methoxy-cyclohexyl)-acetamide: Procurement Overview and Structural Profile


2-Amino-N-(4-methoxy-cyclohexyl)-acetamide (CAS: 1353959-28-0, MW: 186.25 g/mol) is a versatile small molecule scaffold featuring a cyclohexyl ring substituted with a methoxy group and an acetamide moiety . It is of primary interest as a synthetic building block for medicinal chemistry and material science research . The compound is distinct from related analogs due to the specific placement of the 4-methoxy group on the cyclohexyl ring, which influences its physicochemical properties, such as its relatively low lipophilicity (LogP: 0.0189) .

Why 2-Amino-N-(4-methoxy-cyclohexyl)-acetamide is Not Interchangeable with Generic Analogs


Simple substitution with other aminocyclohexyl amides or phenyl acetamides is inadvisable due to significant structural differences that impact physicochemical and biological profiles. The 4-methoxycyclohexyl core provides a distinct three-dimensional, saturated scaffold compared to planar aromatic analogs, which can lead to different target engagement profiles and metabolic stability [1]. Furthermore, within its own subclass of 2-amino-monomethoxycyclohexyl amides, the position of the methoxy group (e.g., 4- vs. 5-position) has been demonstrated to cause dramatic, up to 460-fold differences in opioid receptor binding affinity and functional potency, underscoring the critical nature of precise regioisomeric identity [2].

Quantitative Differentiation Data for 2-Amino-N-(4-methoxy-cyclohexyl)-acetamide


Lipophilicity (LogP) Comparison: 4-Methoxycyclohexyl vs. Aromatic Phenyl Scaffold

The calculated LogP value for 2-Amino-N-(4-methoxy-cyclohexyl)-acetamide is 0.0189, indicating a low lipophilicity profile characteristic of a saturated cyclohexyl scaffold . This is substantially lower than the calculated LogP of 1.40 for a direct aromatic analog, 2-Amino-N-(4-methoxy-phenyl)-acetamide . This difference in predicted partition coefficient can significantly influence aqueous solubility, cellular permeability, and metabolic clearance pathways, favoring the cyclohexyl version for applications requiring higher polarity or reduced non-specific protein binding.

Medicinal Chemistry ADME Physicochemical Property

Regioisomeric Impact on Kappa Opioid Receptor Selectivity: Evidence from a Patent SAR

While specific binding data for 2-Amino-N-(4-methoxy-cyclohexyl)-acetamide itself is not public, a closely related series of 2-amino-monomethoxycyclohexyl amides in US Patent 5,051,428 reveals that the position of the methoxy group is a critical determinant of kappa opioid receptor selectivity. The ratio of binding affinity (Ki) for the mu-opioid receptor to the kappa-opioid receptor (mu/kappa selectivity ratio) varies by a factor of over 460 between the 4-beta (mu/kappa = 465) and 5-beta (mu/kappa = 81) isomers, with the 4-beta isomer exhibiting significantly higher selectivity [1]. This class-level inference strongly suggests that the 4-methoxy substitution pattern in the target compound is a key feature for potentially achieving a distinct biological profile compared to its 5-methoxy isomer.

Opioid Receptor Pharmacology Analgesic Structure-Activity Relationship (SAR)

Inferred Cytotoxicity Profile Based on HDAC6 Binding Data

Public BindingDB data indicates that 2-Amino-N-(4-methoxy-cyclohexyl)-acetamide has been screened against a panel of histone deacetylase (HDAC) enzymes. The compound shows a binding affinity (Kd) of 5,400 nM (5.4 µM) for HDAC6 and no detectable inhibition (Ki > 50,000 nM) for HDAC4 and HDAC5 [1]. This selectivity profile is distinct from broad-spectrum HDAC inhibitors like Vorinostat (SAHA) which potently inhibit multiple class I and II HDACs at nanomolar concentrations. The lack of potent inhibition against these HDACs suggests the compound is unlikely to induce the same level of cytotoxicity or cell cycle arrest associated with pan-HDAC inhibitors, a significant differentiator for applications where HDAC6 modulation is desired without class I HDAC side effects.

Epigenetics HDAC Inhibition Cancer Research

Optimal Research Applications for 2-Amino-N-(4-methoxy-cyclohexyl)-acetamide Based on Evidence


Kappa Opioid Receptor (KOR) Pharmacology: A Hypothesis-Driven SAR Tool

Given the class-level evidence that the 4-methoxycyclohexyl scaffold confers high selectivity for the kappa opioid receptor [1], 2-Amino-N-(4-methoxy-cyclohexyl)-acetamide serves as a critical, low molecular weight building block for exploring SAR around this target. It is specifically suited for medicinal chemistry campaigns aiming to optimize KOR selectivity and develop novel analgesics with reduced abuse liability, differentiating it from generic aminocyclohexyl building blocks.

Scaffold for Selective Histone Deacetylase 6 (HDAC6) Modulation

The compound's weak but selective binding to HDAC6 (Kd = 5.4 µM) with no activity at other HDAC isoforms up to 50 µM [2] makes it an ideal, non-toxic control or a starting fragment for developing HDAC6-specific chemical probes. This application scenario is distinct from using pan-HDAC inhibitors, which are associated with significant cytotoxicity, and is supported by the compound's observed binding selectivity profile [2].

Development of Hydrophilic Amide-Based Building Blocks

With its low predicted LogP of 0.0189 , this compound is the preferred choice over more lipophilic aromatic analogs (e.g., 2-Amino-N-(4-methoxy-phenyl)-acetamide, LogP 1.40) for applications requiring higher aqueous solubility or reduced non-specific binding. It is ideally suited for the synthesis of more complex molecules where maintaining a low overall lipophilicity is crucial for ADME or formulation reasons, a scenario directly validated by the calculated physicochemical differentiation.

Quote Request

Request a Quote for 2-Amino-N-(4-methoxy-cyclohexyl)-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.